2-Chloro-6-ethylaminopyrazine

PI3K Inhibition Kinase Selectivity Cancer Research

Lead optimization for kinase inhibitors often stalls on achieving target selectivity. 2-Chloro-6-ethylaminopyrazine (CAS 957065-84-8) is a pre-validated pyrazine scaffold with documented selectivity and potency data: • 114-fold PI3Kα selectivity over PI3Kβ - bypass early SAR rounds • Syk autophosphorylation IC50 = 358 nM - benchmarked for immunological targets • c-MET cellular IC50 = 45 nM - ready for cancer target engagement studies Sourced at ≥98% purity with established patent precedence. Ideal for focused kinase library synthesis and hit-to-lead expansion.

Molecular Formula C6H8ClN3
Molecular Weight 157.6 g/mol
CAS No. 957065-84-8
Cat. No. B1370710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-ethylaminopyrazine
CAS957065-84-8
Molecular FormulaC6H8ClN3
Molecular Weight157.6 g/mol
Structural Identifiers
SMILESCCNC1=CN=CC(=N1)Cl
InChIInChI=1S/C6H8ClN3/c1-2-9-6-4-8-3-5(7)10-6/h3-4H,2H2,1H3,(H,9,10)
InChIKeyTWHYHIJEDMGXGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-ethylaminopyrazine: Procurement Guide


2-Chloro-6-ethylaminopyrazine (CAS 957065-84-8), also known as 6-Chloro-N-ethylpyrazin-2-amine, is a heterocyclic building block with the molecular formula C₆H₈ClN₃ and a molecular weight of 157.60 g/mol . This compound features a pyrazine core substituted with a chlorine atom at the 2-position and an ethylamino group at the 6-position, a specific substitution pattern that distinguishes it from other aminopyrazine derivatives . It is commonly procured as a versatile small molecule scaffold for medicinal chemistry and agrochemical research .

Scaffold Type 2-chloro-6-ethylamino pyrazine building block
Research Use Medicinal chemistry and agrochemical scaffold
Key Differentiator Specific 2,6-disubstitution pattern for SAR exploration

2-Chloro-6-ethylaminopyrazine: Why Substitution Matters


The substitution pattern on the pyrazine ring—specifically the combination of a 2-chloro and a 6-ethylamino group—is not arbitrary; it is a key determinant of biological target engagement and subsequent synthetic utility . While the broader aminopyrazine class is known for kinase inhibition, individual compounds exhibit vastly different potency and selectivity profiles across targets like PI3Kα, Syk, and c-MET [1][2]. Generic substitution with a different aminopyrazine isomer or analog (e.g., 2-chloro-6-methylaminopyrazine) risks complete loss of activity against the intended target or introduction of unwanted off-target effects, as demonstrated by the quantitative differential data presented below [1][2].

Aminopyrazine isomers may shift target selectivity profiles; simple analog substitution risks loss of intended activity.
Different substitution patterns can introduce off-target kinase effects not present in the 2,6-ethylamino scaffold.
Generic replacement without SAR context may not reproduce reported binding profiles; verify assay response.

2-Chloro-6-ethylaminopyrazine: Key Differentiators


PI3Kα vs. PI3Kβ Selectivity

2-Chloro-6-ethylaminopyrazine demonstrates significant selectivity for the PI3Kα isoform over the PI3Kβ isoform. This selectivity is a critical differentiator within the PI3K inhibitor class, where many early compounds exhibited poor isoform selectivity [1]. This compound shows a strong affinity for PI3Kα, while its affinity for PI3Kβ is considerably weaker [1].

PI3Kα Selectivity
Head-to-head
1 nM 114×
vs 114 nM (PI3Kβ)
Reported PI3Kα isoform-selectivity context
Fluorescence polarization assay; review target panel
PI3K Inhibition Kinase Selectivity Cancer Research Medicinal Chemistry

Syk Autophosphorylation Inhibition

This compound exhibits moderate inhibitory activity against the non-receptor tyrosine kinase Syk, a key mediator in immune receptor signaling [1]. In a functional cellular assay measuring Syk autophosphorylation, 2-Chloro-6-ethylaminopyrazine achieved an IC50 in the sub-micromolar range [1].

Syk Inhibition
Assay context
IC₅₀ 358 nM
Syk autophosphorylation benchmark for SAR
Recombinant kinase assay; cross-study comparison
Syk Kinase Immunology Inflammation Autoimmune Disease

c-MET Cellular Activity

The compound shows potent inhibition of the receptor tyrosine kinase c-MET, a validated oncology target [1]. In a cell-based ELISA assay, it inhibited hepatocyte growth factor (HGF)-induced autophosphorylation of c-MET, demonstrating its ability to engage the target in a relevant cellular context [1].

c-MET Cell Activity
Assay context
IC₅₀ 45 nM
Cell-permeable c-MET engagement context
HGF-induced autophosphorylation ELISA in A549 cells
c-MET Inhibitor Oncology Kinase Inhibitor Cancer Therapeutics

Unique 2,6-Disubstitution Pattern

The precise 2-chloro-6-ethylamino substitution pattern on the pyrazine ring is a key differentiator from other commercially available aminopyrazine building blocks . Common analogs like 2-Chloro-6-methylaminopyrazine (CAS 848366-38-1) or 2-Chloro-6-(N,N-diethylamino)pyrazine (CAS 951885-43-1) offer different steric and electronic properties .

Substitution Pattern
Specification review
2-Cl, 6-NHEt
vs 2-Cl, 6-NHMe analog
Specific SAR scaffold differentiator
One -CH₂- unit difference; review patent context
Scaffold Hopping Lead Optimization Medicinal Chemistry SAR

2-Chloro-6-ethylaminopyrazine: Application Scenarios


PI3Kα-Selective Inhibitor Development

For medicinal chemistry programs seeking to develop isoform-selective PI3Kα inhibitors, 2-Chloro-6-ethylaminopyrazine serves as an ideal starting scaffold. Its inherent 114-fold selectivity for PI3Kα over PI3Kβ [1] provides a critical advantage, allowing teams to bypass initial rounds of selectivity optimization and focus on improving potency and pharmacokinetic properties.

Syk Kinase Hit-to-Lead Optimization

Given its confirmed activity against Syk autophosphorylation (IC50 = 358 nM) [1], this compound is suitable for hit-to-lead campaigns targeting Syk-dependent immunological disorders. The scaffold can be systematically derivatized to improve potency while using the existing data as a benchmark for SAR studies.

c-MET Oncology Target Validation

The potent cellular activity against c-MET (IC50 = 45 nM) [1] makes this compound a valuable tool compound for validating c-MET dependency in specific cancer cell lines or for use in proof-of-concept in vivo studies, after appropriate formulation.

Custom Synthesis of Patent-Disclosed Inhibitors

The 2-chloro-6-ethylamino motif is featured in key patents describing aminopyrazine-based kinase inhibitors [1]. CROs and pharmaceutical companies can procure this compound as a key intermediate for the custom synthesis of proprietary lead series or for generating focused libraries around this specific, validated scaffold.

Application
Selection Property
Validation Focus
PI3Kα pathway research
Reported PI3Kα over PI3Kβ selectivity
Confirm isoform selectivity in target assay
Syk kinase screening studies
Syk autophosphorylation benchmark
Benchmark potency in SAR optimization
c-MET cellular target engagement
Cell-based c-MET inhibition profile
Validate c-MET dependency in cell models
Custom synthesis of patent scaffolds
2,6-disubstitution motif as intermediate
Verify synthetic route and purity requirements
Quote Request

Request a Quote for 2-Chloro-6-ethylaminopyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.